3-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide
Overview
Description
3-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-methoxyphenyl)propanamide is a chemical compound that has gained considerable attention in scientific research. It is a tetrazole derivative that has been synthesized and studied for its potential applications in various fields, including medicine, biology, and chemistry.
Scientific Research Applications
Photodynamic Therapy and Cancer Treatment
- Photodynamic Therapy (PDT) : Research on tetraphenylethylene (TPE) derivatives, which include methoxy groups and tetrazole elements, demonstrates potential for use in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them useful as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Mechanofluorochromic Performances
- Mechanofluorochromic Materials : Tetraphenylethylene (TPE) derivatives with methoxy substitution have been investigated for their aggregation-induced emission (AIE) characteristics and mechanofluorochromic performance. These properties are influenced by molecular conformations and have potential applications in materials science, including anti-counterfeiting inks (Qi et al., 2013).
Anti-Inflammatory and Analgesic Agents
- Anti-Inflammatory and Analgesic Compounds : The synthesis and biological evaluation of novel compounds derived from visnagenone and khellinone, featuring methoxy and tetrazole functionalities, have been explored. These compounds exhibit significant anti-inflammatory and analgesic activities, indicating potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cyclooxygenase-2 (COX-2) Inhibitors
- COX-2 Inhibition for Anti-Inflammatory Purposes : Tetrazole derivatives have been studied for their potential as cyclooxygenase-2 (COX-2) inhibitors. These compounds, including those with methoxyphenyl groups, could serve as leads for the development of new anti-inflammatory drugs (Al-Hourani et al., 2015).
properties
IUPAC Name |
3-[1-(2,3-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(4-methoxyphenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-5-4-6-17(14(13)2)24-19(21-22-23-24)27-12-11-18(25)20-15-7-9-16(26-3)10-8-15/h4-10H,11-12H2,1-3H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHWUDAMDINEGAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=N2)SCCC(=O)NC3=CC=C(C=C3)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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